1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 88513-02-4
Cat. No.: VC19290500
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88513-02-4 |
|---|---|
| Molecular Formula | C6H7N3O3 |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12) |
| Standard InChI Key | KOCCCIDTHVFNLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1C(=O)C)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Triazole Ring System
The 1,2,4-triazole scaffold consists of a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. In 1-acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, the hydrogen atom is located on the nitrogen at position 1 (denoted by "1H"), while substituents occupy positions 3 (carboxylic acid), 5 (methyl), and the nitrogen at position 1 (acetyl group) . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Molecular Geometry and Spectroscopic Data
The molecular formula is C₆H₇N₃O₃, with a molar mass of 169.14 g/mol. Key structural features include:
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Acetyl group (-COCH₃): Introduces electron-withdrawing effects, stabilizing the triazole ring.
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Methyl group (-CH₃): Enhances hydrophobicity and steric bulk.
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Carboxylic acid (-COOH): Enables hydrogen bonding and salt formation.
Predicted spectroscopic properties (based on analogs):
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and acetyl groups) .
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¹H NMR: Signals at δ 2.5–2.7 (acetyl CH₃), δ 2.1–2.3 (methyl CH₃), and δ 12–14 (carboxylic acid proton) .
Synthetic Methodologies
Alternative Pathways
Patent CN105037284A describes a non-diazotization method for synthesizing methyl 1,2,4-triazole-3-carboxylate, avoiding explosive intermediates. Adapting this approach:
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Condense thiosemicarbazide with oxalic acid to form a cyclic intermediate.
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Perform sequential functionalization (methylation, acetylation) and ester hydrolysis to yield the target compound.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Source Compound Reference |
|---|---|---|
| Melting Point | 165–170°C | |
| Density | 1.45–1.55 g/cm³ | |
| Solubility in Water | 2–5 g/L (25°C) | |
| pKa (Carboxylic Acid) | 3.1–3.5 | |
| LogP (Octanol-Water) | 0.8–1.2 |
Stability: Sensitive to strong acids/bases due to hydrolyzable acetyl and carboxylic acid groups. Storage under inert conditions (dry, room temperature) is recommended .
Applications in Pharmaceutical and Industrial Chemistry
Coordination Chemistry
The carboxylic acid and triazole nitrogen atoms enable metal chelation. Potential applications include:
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Catalysis (e.g., ligand in transition-metal complexes).
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Materials science (metal-organic frameworks).
Future Research Directions
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